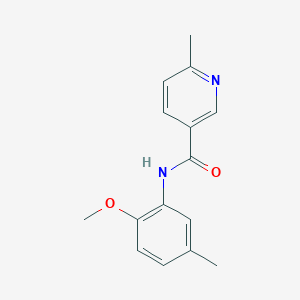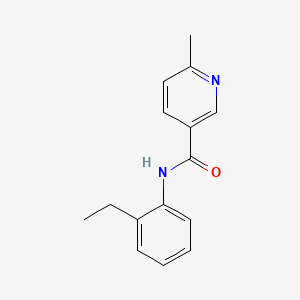
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPT is a member of the thiophene family, which is known for its diverse chemical and biological properties. In
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to increase the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to increase the activity of GABA-A receptors, which can lead to sedation and anxiolysis. In addition, N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which can lead to a reduction in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide for lab experiments is its ability to modulate the activity of ion channels in the brain. This makes it a useful tool for studying the role of ion channels in various physiological processes. However, one limitation of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo.
Orientations Futures
There are many potential future directions for research on N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is in the development of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide-based therapies for neurological and psychiatric disorders. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also shown potential as a tool for studying the role of ion channels in cancer cells. Finally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide and its potential applications in various areas of scientific research.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2-bromo-5-methylthiophene to form 2,6-dimethylphenyl-2-thienyl ketone. The second step involves the reaction of the ketone with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reacted with acetic anhydride to form N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has shown potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to modulate the activity of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-6-5-7-10(2)14(9)16-15(17)13-8-11(3)18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWKOHKVBBKKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(SC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)


![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)





![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)